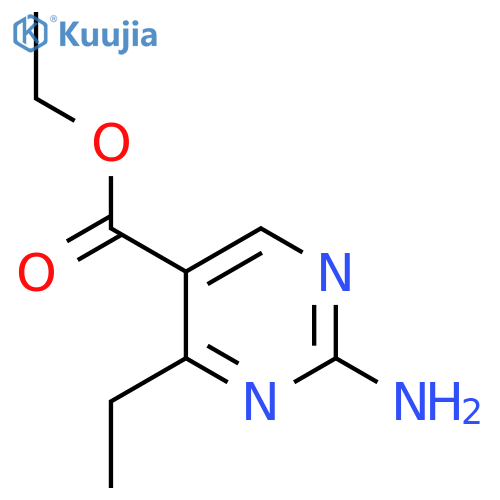

Cas no 127957-82-8 (Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate)

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-amino-4-ethylpyrimidine-5-carboxylate

- ethyl2-amino-4-ethylpyrimidine-5-carboxylate

- 2-Amino-4-ethylpyrimidine-5-carboxylic acid ethyl ester

- 5-Pyrimidinecarboxylic acid, 2-amino-4-ethyl-, ethyl ester

- Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate

-

- インチ: 1S/C9H13N3O2/c1-3-7-6(8(13)14-4-2)5-11-9(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12)

- InChIKey: ANOGOISEKRACQT-UHFFFAOYSA-N

- SMILES: O(CC)C(C1=CN=C(N)N=C1CC)=O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 199

- トポロジー分子極性表面積: 78.1

- XLogP3: 0.9

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-685343-1.0g |

ethyl 2-amino-4-ethylpyrimidine-5-carboxylate |

127957-82-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-685343-5.0g |

ethyl 2-amino-4-ethylpyrimidine-5-carboxylate |

127957-82-8 | 5.0g |

$2110.0 | 2023-03-10 | ||

| Enamine | EN300-685343-10.0g |

ethyl 2-amino-4-ethylpyrimidine-5-carboxylate |

127957-82-8 | 10.0g |

$3131.0 | 2023-03-10 | ||

| Enamine | EN300-685343-0.1g |

ethyl 2-amino-4-ethylpyrimidine-5-carboxylate |

127957-82-8 | 0.1g |

$640.0 | 2023-03-10 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579275-50mg |

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate |

127957-82-8 | 98% | 50mg |

¥16065.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579275-1g |

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate |

127957-82-8 | 98% | 1g |

¥17812.00 | 2024-08-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067759-5g |

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate |

127957-82-8 | 95% | 5g |

¥9352.0 | 2023-04-03 | |

| Enamine | EN300-685343-0.5g |

ethyl 2-amino-4-ethylpyrimidine-5-carboxylate |

127957-82-8 | 0.5g |

$699.0 | 2023-03-10 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067759-1g |

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate |

127957-82-8 | 95% | 1g |

¥3220.0 | 2023-04-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579275-500mg |

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate |

127957-82-8 | 98% | 500mg |

¥18349.00 | 2024-08-09 |

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate 関連文献

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylateに関する追加情報

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate (CAS No. 127957-82-8): An Overview of Its Properties and Applications

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate (CAS No. 127957-82-8) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of pyrimidines, which are fundamental building blocks in various biological processes and have wide-ranging applications in drug discovery and development.

The structure of Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate is characterized by a pyrimidine ring with an amino group at the 2-position, an ethyl group at the 4-position, and an ethyl ester group at the 5-position. This unique arrangement of functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of more complex molecules.

Recent research has highlighted the potential of Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate as a key intermediate in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit promising antimicrobial and antiviral activities, making them potential candidates for treating infectious diseases. Additionally, its ability to modulate specific biological pathways has led to its exploration in the treatment of neurodegenerative disorders and cancer.

In the context of medicinal chemistry, Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate serves as a crucial starting material for the synthesis of various bioactive compounds. Its reactivity and stability under different reaction conditions allow chemists to introduce a wide range of functional groups, thereby expanding its utility in drug design. For example, researchers have successfully synthesized analogs with enhanced pharmacological properties by modifying the substituents on the pyrimidine ring.

The synthesis of Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate typically involves a multi-step process that includes condensation reactions, cyclizations, and esterifications. One common approach involves the reaction of ethyl cyanoacetate with ethylamine and ethyl formate, followed by cyclization to form the pyrimidine ring. The resulting compound can then be further modified to introduce additional functional groups or to optimize its properties for specific applications.

In terms of pharmacology, Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate has been studied for its potential as a lead compound in drug discovery. Its ability to interact with specific receptors and enzymes makes it an attractive target for developing drugs with high selectivity and efficacy. For instance, recent studies have demonstrated that certain derivatives of this compound can effectively inhibit key enzymes involved in cancer cell proliferation, suggesting their potential as anticancer agents.

The safety profile of Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate is also an important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that it exhibits low toxicity and good biocompatibility, making it suitable for further evaluation in clinical trials. However, ongoing research is necessary to fully understand its safety profile and to identify any potential side effects or interactions with other drugs.

In conclusion, Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate (CAS No. 127957-82-8) is a promising compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structure and versatile reactivity make it a valuable intermediate for the synthesis of bioactive compounds, while its biological properties suggest its potential as a lead compound in drug discovery. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its impact on human health and well-being.

127957-82-8 (Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate) Related Products

- 2171271-24-0((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methoxypropanoic acid)

- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)

- 2172436-12-1(3-cyclopropyl-4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}butanoic acid)

- 1601291-41-1(4-Bromo-6-(2-ethoxyphenyl)pyrimidine)

- 93145-74-5(Isonicotinic acid decyl ester)

- 1184469-97-3(1-({(2-fluorophenyl)methylamino}methyl)cyclohexan-1-ol)

- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)

- 946217-63-6(2-chloro-N-(2-chloro-5-{6-methoxyimidazo1,2-bpyridazin-2-yl}phenyl)benzamide)

- 2649057-50-9(1,3-dichloro-5-(1-isocyanatoethyl)benzene)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)